molecular formula C15H11Cl2NO4 B5722212 (2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone

(2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone

Cat. No.: B5722212
M. Wt: 340.2 g/mol
InChI Key: VYFXYKNQGUEIBH-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone is an organic compound characterized by the presence of both nitro and chloro substituents on a phenyl ring, as well as an ethoxy group on another phenyl ring

Properties

IUPAC Name

(2,4-dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c1-2-22-10-5-3-9(4-6-10)15(19)11-7-14(18(20)21)13(17)8-12(11)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFXYKNQGUEIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone typically involves the nitration of a precursor compound, followed by a Friedel-Crafts acylation reaction. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group onto the phenyl ring. The Friedel-Crafts acylation involves the reaction of the nitrated compound with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of (2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of continuous flow microreactors allows for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium methoxide or sodium ethoxide in an alcoholic solvent.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • (2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone
  • (2,4-Dichloro-5-nitrophenyl)-(phenyl)methanone

Comparison:

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